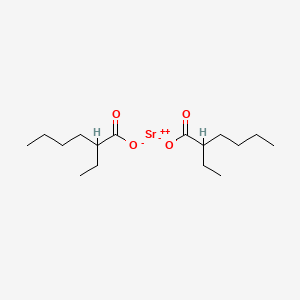

Strontium 2-ethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Strontium 2-ethylhexanoate is a compound with the molecular formula C16H30O4Sr . It is also known by other names such as Strontium bis(2-ethylhexanoate) and 2-Ethylhexanoic acid strontium salt .

Synthesis Analysis

The synthesis of metal 2-ethylhexanoates, including this compound, involves the reaction of metals with a reaction mixture that includes a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer .Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 30 hydrogen atoms, 4 oxygen atoms, and 1 strontium atom . The IUPAC name for this compound is strontium;2-ethylhexanoate .Physical and Chemical Properties Analysis

This compound has a molecular weight of 374.0 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are 374.12002169 g/mol .Aplicaciones Científicas De Investigación

1. Application in Ferroelectric Thin Films

Strontium 2-ethylhexanoate is used in the preparation of ferroelectric thin films like Barium Strontium Titanate (BST). These thin films are synthesized using a modified sol–gel technique and have applications in optical devices due to their structural and optical properties (Singh et al., 2008).

2. Use in Nano-Sized Barium Strontium Titanate

In the creation of nano-sized Barium Strontium Titanate (BaSrTiO3) thin films, this compound is a crucial precursor. This compound, combined with other elements, contributes to the development of films with unique structural and optical properties (Singh et al., 2008).

3. Development of Magnetic Fluids

This compound is instrumental in the synthesis of nanoparticles like Strontium hexaferrite (SrFe12O19). These nanoparticles are used to create magnetic fluids with potential applications in medical therapies, such as hyperthermia treatment for tumors (Tang et al., 2013).

4. Environmental Remediation

This compound is used in materials that aid in environmental remediation, such as the removal of radionuclide Sr2+ ions from aqueous solutions. This application is crucial in addressing contamination in nuclear sites and improving environmental safety (Chen & Wang, 2012).

5. Contribution to Materials Science

This compound is recognized for its applications in materials science, especially as a precursor in various syntheses. Its role in the development of advanced materials with specific properties is significant (Mishra et al., 2007).

Mecanismo De Acción

Target of Action

Strontium 2-ethylhexanoate is a compound that has been shown to have a unique mechanism of action. It simultaneously promotes osteoblast function and inhibits osteoclast function . Osteoblasts are cells that are responsible for bone formation, while osteoclasts are involved in bone resorption. Therefore, the primary targets of this compound are these two types of cells in the bone .

Mode of Action

The mode of action of this compound is centered around its similarity to calcium (Ca). Strontium can replace calcium in various biochemical processes due to their chemical similarities . This replacement can lead to changes in the function of osteoblasts and osteoclasts, resulting in the promotion of bone formation and inhibition of bone resorption .

Biochemical Pathways

It is known that strontium can incorporate into the bones of animals, similar to calcium . This incorporation can affect various biochemical pathways related to bone metabolism, leading to changes in bone formation and resorption .

Pharmacokinetics

It is known that strontium, like calcium, can be absorbed and incorporated into the bones . The impact of these ADME properties on the bioavailability of this compound is currently unknown.

Result of Action

The result of the action of this compound is an increase in bone strength. There is a strong correlation between Strontium accumulation in bone and reduced fracture risk in post-menopausal women . This suggests that this compound acts via a purely physiochemical mechanism to enhance bone strength .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of this compound, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other ions in the environment can also affect the action of this compound .

Safety and Hazards

Strontium 2-ethylhexanoate may be harmful if swallowed and is harmful in contact with skin . It is suspected of damaging fertility or the unborn child . Safety precautions include obtaining special instructions before use, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Direcciones Futuras

Strontium 2-ethylhexanoate, like other metal 2-ethylhexanoates, finds wide applications as metal-organic precursors in materials science, as catalysts for ring opening polymerizations, and also in painting industries for their properties as driers . Future research may focus on expanding these applications and improving the synthesis process.

Análisis Bioquímico

Biochemical Properties

Strontium 2-ethylhexanoate is known to dissociate into strontium ions and 2-ethylhexanoate ions under environmental conditions . The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects .

Cellular Effects

They also influence the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2) in chondrocytes .

Molecular Mechanism

Strontium ions are known to act through the calcium-sensing receptor (CaSR) in bone tissue cells . They can increase the expression of key osteoblastogenesis genes by activating multiple signaling pathways .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at room temperature .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to strontium and 2-ethylhexanoate ions. Strontium, through the Wnt and NFATc/Maf pathways, promotes the differentiation of MSCs into osteoblasts, which results in an increase in bone formation and an increase in bone mass .

Transport and Distribution

It is known that strontium ions can be transported and distributed in a manner similar to calcium ions .

Subcellular Localization

Strontium ions are known to localize in bone tissue, where they can influence bone metabolism .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Strontium 2-ethylhexanoate can be achieved through the reaction of Strontium hydroxide with 2-ethylhexanoic acid.", "Starting Materials": [ "Strontium hydroxide", "2-ethylhexanoic acid" ], "Reaction": [ "Add Strontium hydroxide to a reaction vessel containing a suitable solvent such as ethanol or methanol.", "Heat the mixture to a temperature of around 60-70°C.", "Slowly add 2-ethylhexanoic acid to the reaction mixture while stirring continuously.", "Continue stirring the mixture for several hours until the reaction is complete.", "Filter the resulting product to remove any impurities.", "Dry the product under vacuum to obtain Strontium 2-ethylhexanoate as a white crystalline solid." ] } | |

Número CAS |

2457-02-5 |

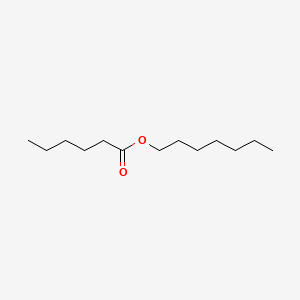

Fórmula molecular |

C8H16O2Sr |

Peso molecular |

231.83 g/mol |

Nombre IUPAC |

strontium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Sr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clave InChI |

CWRZJDZAIMOFML-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] |

SMILES canónico |

CCCCC(CC)C(=O)O.[Sr] |

| 2457-02-5 | |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)](/img/structure/B1593772.png)

![Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B1593793.png)